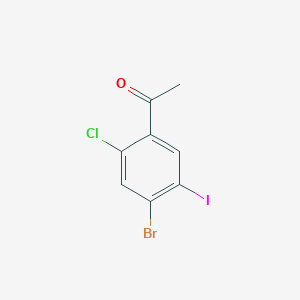

4'-Bromo-2'-chloro-5'-iodoacetophenone

Description

4'-Bromo-2'-chloro-5'-iodoacetophenone is a halogenated acetophenone derivative with a molecular formula C₈H₅BrClIO (estimated molecular weight: ~362.39 g/mol). Its structure features bromine at the 4' position, chlorine at 2', and iodine at 5' on the acetophenone aromatic ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to the electron-withdrawing effects of its halogen substituents, which enhance reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

1-(4-bromo-2-chloro-5-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAYOSUBUQSZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-5’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C in acetic acid, with a molar ratio of substrate to brominator being 1.0:1.1 . The iodination step can be achieved using iodine monochloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2’-chloro-5’-iodoacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Formation of substituted acetophenone derivatives.

Oxidation Reactions: Formation of carboxylic acids.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

4’-Bromo-2’-chloro-5’-iodoacetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-5’-iodoacetophenone involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group in the acetophenone moiety can form hydrogen bonds and undergo nucleophilic addition reactions, contributing to its chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated acetophenones are critical building blocks in medicinal and materials chemistry. Below is a detailed comparison of 4'-Bromo-2'-chloro-5'-iodoacetophenone with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Halogen Diversity and Reactivity: The inclusion of iodine in 4'-Bromo-2'-chloro-5'-iodoacetophenone distinguishes it from simpler dihalogenated analogs like 2-Bromo-4'-chloroacetophenone. Iodine’s polarizable electron cloud enhances electrophilic aromatic substitution reactivity, making it valuable in Sonogashira or Suzuki-Miyaura cross-coupling reactions ().

Synthetic Challenges: The simultaneous presence of three halogens (Br, Cl, I) introduces regioselectivity challenges during synthesis. highlights the use of pyridine iodine monochloride for iodination of brominated precursors, suggesting stepwise halogenation as a viable strategy . In contrast, mono-halogenated analogs like 4'-Iodoacetophenone are synthesized via direct Friedel-Crafts acetylation or halogenation under milder conditions .

Physicochemical Properties: Molecular Weight and Solubility: The target compound’s higher molecular weight (~362.39 g/mol) compared to dihalogenated analogs (e.g., 233.49 g/mol for 2-Bromo-4'-chloroacetophenone) reduces solubility in polar solvents, necessitating recrystallization from ethanol or DCM (). Melting Points: While exact data for the target compound are unavailable, analogs like 3′-Bromo-5′-chloro-2′-hydroxyacetophenone exhibit a melting point of 100°C (). The addition of iodine is expected to raise this due to increased van der Waals interactions.

Biological and Material Applications: Unlike 3′-Bromo-5′-chloro-2′-hydroxyacetophenone, which is used as a ligand in coordination chemistry (), the target compound’s lack of hydroxyl groups limits its chelating utility. However, its trihalogenated structure may enhance binding affinity in kinase inhibitors or antifungal agents. In materials science, iodine’s heavy-atom effect could make the compound useful in X-ray crystallography or as a scintillator additive ().

Research Findings and Trends

- Toxicity and Handling: Compounds with multiple halogens require stringent safety protocols. For example, 2-Bromo-4'-chloroacetophenone is classified as a skin irritant (), and analogous precautions are advised for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4'-Bromo-2'-chloro-5'-iodoacetophenone, and how can purity be verified experimentally?

- Synthesis : Multi-step halogenation of acetophenone derivatives is common. For example, bromination and iodination can be achieved using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions. Sequential halogenation requires careful temperature control (e.g., 0–5°C for bromination) to avoid overhalogenation .

- Purity Verification : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended, with purity thresholds >95% (as seen in analogous compounds like 4'-Bromo-2-chloroacetophenone) . Melting point analysis (e.g., mp 96–97°C for 2-Bromo-2'-chloroacetophenone) can also confirm crystallinity .

Q. How does the electronic environment of the acetophenone core influence regioselectivity in halogenation reactions?

- The acetophenone carbonyl group directs electrophilic halogenation to the para and ortho positions due to its electron-withdrawing effect. Steric hindrance from existing substituents (e.g., bromine or chlorine) further dictates the position of subsequent halogenation. For instance, iodination at the 5'-position in the target compound suggests meta-directing effects from adjacent halogens .

Q. What spectroscopic techniques are critical for characterizing 4'-Bromo-2'-chloro-5'-iodoacetophenone?

- NMR : H NMR can identify aromatic protons and confirm substitution patterns (e.g., splitting patterns for ortho/para halogens). C NMR detects carbonyl carbons (~190–200 ppm) and halogenated aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHBrClIO: ~370.8 g/mol) and isotopic patterns from bromine/iodine .

Advanced Research Questions

Q. How can conflicting data on reaction yields in multi-step halogenation be resolved?

- Contradictions often arise from competing side reactions (e.g., dihalogenation). Kinetic vs. thermodynamic control must be assessed: lower temperatures favor mono-halogenation, while excess reagents promote dihalogenation. For example, 2-Bromo-2'-chloroacetophenone synthesis achieved >98% purity by limiting reagent stoichiometry and using inert atmospheres .

Q. What strategies mitigate decomposition risks during storage of polyhalogenated acetophenones?

- Store at 0–6°C in amber vials to prevent photodegradation. Under inert gas (N/Ar), stability improves, as seen in 2-Bromo-4'-fluoroacetophenone, which requires cold storage to avoid hydrolysis .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules?

- The iodine atom enables Suzuki-Miyaura cross-coupling for biaryl synthesis, useful in drug discovery (e.g., fluorinated chromones with antimicrobial activity ). The ketone group can undergo nucleophilic additions to form chalcones or heterocycles .

Q. What computational methods predict reactivity trends in halogenated acetophenones?

- Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the 5'-iodo position in the target compound may exhibit higher electrophilicity, facilitating cross-coupling reactions .

Methodological Considerations

- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity) for maximum yield. For example, DMSO/I systems enhance cyclization efficiency in related compounds .

- Contamination Risks : Trace metal impurities (e.g., Cu) in cross-coupling reactions can alter regioselectivity. Chelating agents like EDTA improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.